molecular formula C7H5NO B168854 Furo[2,3-c]pyridine CAS No. 19539-50-5

Furo[2,3-c]pyridine

Cat. No.: B168854
CAS No.: 19539-50-5
M. Wt: 119.12 g/mol
InChI Key: ZYXBIOIYWUIXSM-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine is a heterocyclic compound that consists of a fused furan and pyridine ring. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furo[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as rhodium or palladium, and is carried out under mild conditions . Another method involves the use of ynamides and carbonate of 4-hydroxy-2-cyclopentenone in a multi-catalytic protocol involving gold, palladium, and phosphoric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in tandem reactions and cascade reactions, which are highly efficient for constructing complex molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-1,4-diones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Furo[2,3-c]pyridine derivatives have been extensively studied for their pharmacological properties. These compounds have shown potential as:

  • Anticancer Agents : Research indicates that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives demonstrated low nanomolar GI50 values against melanoma and breast cancer cell lines, indicating their potential as therapeutic agents in oncology.

    Table 1: Anticancer Activity of this compound Derivatives
    CompoundCell LineGI50 (nM)
    Compound 17dMDA-MB-435 (Melanoma)23
    Compound 17eMDA-MB-468 (Breast)46
  • B-Raf Kinase Inhibitors : Several this compound derivatives have been identified as potent inhibitors of B-Raf kinase, an important target in cancer therapy. A virtual screening approach led to the identification of compounds with low nanomolar GI50 values against various cancer cell lines.
  • TLR8 Agonists : this compound derivatives have been characterized as specific agonists of Toll-like receptor 8 (TLR8), which plays a crucial role in the immune response. These compounds can activate NF-κB signaling pathways without inducing proinflammatory cytokines, suggesting their potential as vaccine adjuvants.

    Table 2: TLR8 Agonistic Activity of Furo[2,3-c]pyridines
    CompoundEC50 (μM)Proinflammatory Cytokine Induction
    Compound 261.68None
    Compound 270.85None
    Compound 280.92None

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • TLR8 Activation : The agonistic activity at TLR8 facilitates downstream signaling pathways that enhance immune responses.
  • Kinase Inhibition : Inhibitors targeting B-Raf disrupt signaling pathways involved in cell proliferation and survival in cancer cells.
  • Cytotoxicity : Structural features allow interactions with cellular targets leading to apoptosis in malignant cells.

Synthetic Routes and Methods

This compound can be synthesized through various methods:

  • Cyclization Reactions : One common method involves the cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds under mild conditions using catalysts like rhodium or palladium.
  • Groebke-Blackburn-Bienaymé Reaction : This multicomponent reaction has been utilized to synthesize diverse derivatives with distinct biological profiles.

Case Studies

  • TLR8 Agonism Study : A focused library of furo[2,3-c]pyridines was screened for TLR8 activity. Compounds were found to activate NF-κB signaling without inducing proinflammatory cytokines, showcasing their potential as safe vaccine adjuvants .
  • B-Raf Inhibition Investigation : Researchers identified several this compound derivatives that inhibited B-Raf activity effectively through virtual screening methods. These compounds exhibited low nanomolar GI50 values against various cancer cell lines .

Mechanism of Action

The mechanism of action of furo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond acceptor, forming stable complexes with target proteins. This interaction can disrupt key cellular signaling pathways, leading to various biological effects . For example, this compound derivatives have been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .

Comparison with Similar Compounds

Biological Activity

Furo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a fused pyridine and furan ring system, which contributes to its unique chemical properties. The synthesis of this compound often involves multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which has been shown to yield various derivatives with distinct biological profiles .

1. TLR8 Agonism

This compound derivatives have been identified as specific agonists of Toll-like receptor 8 (TLR8), which plays a crucial role in the immune response. A study demonstrated that certain furo[2,3-c]pyridines could activate NF-κB signaling pathways in TLR8-transfected cells without inducing proinflammatory cytokines. This property suggests their potential as vaccine adjuvants that enhance immune responses without causing significant reactogenicity .

Table 1: TLR8 Agonistic Activity of Furo[2,3-c]pyridines

CompoundEC50 (μM)Proinflammatory Cytokine Induction
Compound 261.68None
Compound 270.85None
Compound 280.92None

2. Inhibition of B-Raf Kinase

This compound derivatives have also been explored for their inhibitory effects on B-Raf kinase, an important target in cancer therapy. A series of this compound indanone oximes were identified as potent inhibitors with selectivity for B-Raf over other kinases . This inhibition can lead to reduced proliferation of cancer cells.

Case Study: B-Raf Inhibition

A virtual screening approach led to the identification of several this compound derivatives that inhibited B-Raf activity effectively. Notably, these compounds exhibited low nanomolar GI50 values against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

3. Anticancer Activity

Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated GI50 values in the low nanomolar range against melanoma and breast cancer cell lines .

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineGI50 (nM)
Compound 17dMDA-MB-435 (Melanoma)23
Compound 17eMDA-MB-468 (Breast)46

The biological activity of furo[2,3-c]pyridines is attributed to their ability to interact with specific receptors and enzymes:

  • TLR8 Activation : The agonistic activity at TLR8 facilitates downstream signaling pathways that enhance immune responses.
  • Kinase Inhibition : Inhibitors targeting B-Raf disrupt signaling pathways involved in cell proliferation and survival in cancer cells.
  • Cytotoxicity : The structural features of furo[2,3-c]pyridines allow for interactions with cellular targets leading to apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for furo[2,3-c]pyridine and its derivatives?

this compound is typically synthesized via cyclization of pyridine and furan precursors. A widely used method involves Rh-catalyzed tandem reactions or SNAr (nucleophilic aromatic substitution) under controlled conditions (e.g., dichloromethane/toluene solvents, elevated temperatures). Key intermediates like 4-pyridinol derivatives can be activated via triflation (using Nf = C₄F₉SO₂) to enable coupling and cyclization steps, as demonstrated in the synthesis of this compound analogs . Optimization for scalability includes continuous flow reactors to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Structural elucidation relies on NMR (¹H/¹³C) to confirm fused-ring connectivity and substituent positions. Mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves ambiguities in regiochemistry. For reaction monitoring, HPLC or GC-MS tracks intermediate formation, especially in multi-step syntheses . IR spectroscopy identifies functional groups like aldehydes (e.g., this compound-2-carbaldehyde’s C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary biological targets of this compound derivatives?

These compounds exhibit activity against kinases (e.g., BTK, JAKs) and enzymes like COX-2 and NF-κB, making them candidates for anti-inflammatory, anticancer, and immunomodulatory therapies. For example, this compound-2-carbaldehyde’s aldehyde group forms covalent bonds with nucleophilic residues in enzyme active sites, modulating activity . Initial screening often involves in vitro kinase assays and cell-based models (e.g., tumor proliferation assays) .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the optimization of this compound derivatives?

SAR studies focus on modifying the aldehyde group (e.g., reduction to methanol or oxidation to carboxylic acid) and introducing substituents (e.g., halogens, trifluoromethyl) to enhance potency. For instance, 7-chloro derivatives show improved kinase inhibition due to increased electrophilicity. Computational docking (e.g., AutoDock Vina) identifies optimal binding conformations, while QSAR models predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Rigorous validation includes:

  • Replicating experiments across multiple labs with standardized protocols.
  • Purity verification via HPLC (>95%) and elemental analysis.
  • Profiling off-target effects using kinome-wide screens (e.g., KINOMEscan) . For example, conflicting COX-2 inhibition data were resolved by controlling for redox conditions that alter aldehyde reactivity .

Q. What computational strategies enhance the design of this compound-based therapeutics?

Density functional theory (DFT) calculates reaction energetics for synthetic feasibility (e.g., cyclization barriers). Molecular dynamics simulations predict metabolic stability by modeling CYP450 interactions. Fragment-based drug design (FBDD) merges this compound cores with bioactive fragments (e.g., from known kinase inhibitors) to improve selectivity . Tools like Schrödinger’s Maestro optimize pharmacokinetic properties (e.g., logP, solubility) .

Q. How to address challenges in scaling up this compound synthesis for preclinical studies?

Key issues include low yields in cyclization steps and purification difficulties. Solutions:

  • Catalytic system optimization (e.g., Pd/C for hydrogenation instead of stoichiometric reductants).
  • Green chemistry approaches (e.g., microwave-assisted synthesis reduces reaction times by 60%).
  • Chromatography-free purification via acid-base extraction or crystallization . Process analytical technology (PAT) monitors critical parameters (e.g., temperature gradients) in real time .

Q. Methodological Considerations

Q. What mechanistic insights explain this compound’s reactivity in substitution reactions?

The fused-ring system directs electrophilic substitution to the pyridine’s C-5 position due to electron-withdrawing effects. For example, nitration occurs selectively at C-5, confirmed by isotopic labeling (¹⁵N NMR). SNAr reactions with amines proceed via a Meisenheimer intermediate, with rate constants determined by Hammett plots .

Q. How to assess the ecological impact of this compound derivatives?

Follow OECD guidelines for environmental toxicity:

  • Biodegradation : Modified Sturm test (measuring CO₂ evolution).
  • Aquatic toxicity : Daphnia magna acute immobilization assay (EC₅₀ values).
  • Bioaccumulation : LogK₀w (octanol-water partition coefficient) predictions via EPI Suite . Derivatives with logK₀w >3.5 require mitigation strategies (e.g., structural modifications to increase polarity) .

Properties

IUPAC Name

furo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXBIOIYWUIXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510847
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19539-50-5
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Furo[2,3-c]pyridine
Furo[2,3-c]pyridine
Furo[2,3-c]pyridine
Furo[2,3-c]pyridine

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